1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
Description
1-(2-Chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted at the N1 position with a 2-chlorobenzyl group and at the C3 position with an indoline-1-carbonyl moiety. The pyridinone scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and aromatic π-system, which facilitate interactions with biological targets . The indoline-1-carbonyl substituent contributes rigidity and additional hydrogen-bonding sites, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-9-3-1-7-16(18)14-23-12-5-8-17(20(23)25)21(26)24-13-11-15-6-2-4-10-19(15)24/h1-10,12H,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAQPWMAOVKFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Pyridinone Core: Starting from a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl halides.
Attachment of the Indoline-1-carbonyl Group: The indoline-1-carbonyl group can be attached through amide bond formation using indoline-1-carboxylic acid and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-3-[(4-methylpiperazinyl)carbonyl]pyridin-2(1H)-one
- Molecular Formula : C₁₈H₂₀ClN₃O₂ (MW: 345.83)
- Key Features: The 3-chlorobenzyl group and 4-methylpiperazinyl carbonyl substituent differentiate it from the target compound. The piperazinyl group enhances water solubility due to its basic nitrogen, contrasting with the indoline’s neutral aromatic system .
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one
- Molecular Formula : C₁₆H₁₃ClN₂O (MW: 284.73)
- Key Features: This compound replaces the indoline-carbonyl group with a quinoline-methyl moiety. The fused quinoline ring introduces planar rigidity and extended π-conjugation, which may enhance stacking interactions with aromatic residues in enzymes or DNA. The crystal structure reveals intramolecular C–H⋯N and π–π interactions, suggesting stable packing in solid states .
Pyridin-2(1H)-one Hybrids with Aryl/Heteroaryl Substituents
- Example Structure: 3-Aryl-5-phenylamino-pyridin-2(1H)-ones
- Key Features : Substitutions at C3 and C5 positions modulate electronic properties. For instance, electron-withdrawing groups (e.g., nitro) at C3 improve activity against HIV reverse transcriptase by enhancing hydrogen bonding with catalytic residues . The target compound’s indoline-carbonyl group may mimic these effects through its carbonyl oxygen and NH groups.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
